molecular formula C28H43FN2O B14356202 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine CAS No. 96184-31-5

2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine

Cat. No.: B14356202
CAS No.: 96184-31-5
M. Wt: 442.7 g/mol
InChI Key: JHLXRDNDPZFROK-UHFFFAOYSA-N
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Description

2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyloxy group, a fluorophenyl group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction, where a dodecyloxy group is introduced to a fluorophenyl precursor. This is followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is unique due to its combination of a fluorophenyl group and a pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

96184-31-5

Molecular Formula

C28H43FN2O

Molecular Weight

442.7 g/mol

IUPAC Name

2-(4-dodecoxy-3-fluorophenyl)-5-hexylpyrimidine

InChI

InChI=1S/C28H43FN2O/c1-3-5-7-9-10-11-12-13-14-16-20-32-27-19-18-25(21-26(27)29)28-30-22-24(23-31-28)17-15-8-6-4-2/h18-19,21-23H,3-17,20H2,1-2H3

InChI Key

JHLXRDNDPZFROK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC=C(C=N2)CCCCCC)F

Origin of Product

United States

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